Technical Whitepaper: 4-Chloro-3-fluorophenylhydrazine hydrochloride
Technical Whitepaper: 4-Chloro-3-fluorophenylhydrazine hydrochloride
Topic: 4-Chloro-3-fluorophenylhydrazine hydrochloride (CAS 299163-41-0) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
A Critical Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
4-Chloro-3-fluorophenylhydrazine hydrochloride (CAS 299163-41-0) is a specialized heterocyclic building block essential to modern medicinal chemistry. Unlike generic phenylhydrazines, this specific halogenated motif (4-Cl, 3-F) offers a unique electronic and steric profile that significantly enhances metabolic stability and binding affinity in downstream targets.
It is primarily deployed in the synthesis of N-aryl pyrazoles and indazoles , serving as the structural anchor for several clinical-stage kinase inhibitors, including agents targeting ERK1/2 (e.g., analogs of Ravoxertinib/GDC-0994) and Aurora kinases . This whitepaper details the compound's physicochemical profile, validated synthesis protocols, and its strategic application in drug development.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | (4-Chloro-3-fluorophenyl)hydrazine hydrochloride |
| CAS Number | 299163-41-0 |
| Molecular Formula | C₆H₆ClFN₂ · HCl |
| Molecular Weight | 197.04 g/mol (Salt); 160.58 g/mol (Free Base) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics |
| Melting Point | >200°C (dec) |
| Electronic Effect | The 3-F and 4-Cl substituents exert a combined electron-withdrawing effect ( |
Strategic Applications in Drug Discovery
The "4-chloro-3-fluorophenyl" moiety is a privileged scaffold. The fluorine atom at the meta position blocks metabolic oxidation (P450 hydroxylation), while the para-chlorine atom provides a hydrophobic handle often required for occupying deep hydrophobic pockets in kinase ATP-binding sites.
Synthesis of N-Aryl Pyrazoles (Kinase Inhibitors)
The primary utility of this hydrazine is the construction of N-aryl pyrazoles via condensation with 1,3-dicarbonyls or their equivalents (e.g., enaminones). This scaffold is central to ERK1/2 inhibitors .
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Mechanism: The hydrazine attacks the electrophilic carbonyls, followed by cyclization and dehydration.
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Case Study: In the development of ERK inhibitors like GDC-0994, the 4-chloro-3-fluorophenyl ring is critical for maintaining potency while minimizing clearance.
Synthesis of Indazoles
Through the Fischer Indole-type cyclization , this hydrazine can be converted into 4-chloro-5-fluoro-1H-indazoles (or isomeric 4-chloro-3-fluoro derivatives depending on the ketone used), which are bioisosteres for indole-based drugs.
Visualizing the Synthetic Utility
The following diagram illustrates the transformation of the aniline precursor into the hydrazine, and its subsequent divergence into two major pharmaceutical scaffolds.
Figure 1: Synthetic workflow from aniline precursor to high-value heterocyclic scaffolds.[1]
Validated Experimental Protocol
Synthesis of 4-Chloro-3-fluorophenylhydrazine HCl
Note: This protocol is adapted from standard diazotization-reduction procedures for halogenated anilines.
Reagents:
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4-Chloro-3-fluoroaniline (1.0 eq)
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Sodium Nitrite (1.1 eq)
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Tin(II) Chloride Dihydrate (2.5 eq) OR Sodium Sulfite (excess)
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Concentrated HCl
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Ethanol (for recrystallization)[2]
Step-by-Step Methodology:
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Diazotization:
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Dissolve 4-chloro-3-fluoroaniline in concentrated HCl (approx. 5-10 mL/g) and cool the solution to -5°C in an ice/salt bath.
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Add an aqueous solution of Sodium Nitrite (NaNO₂) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes.
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Checkpoint: Confirm diazonium formation using starch-iodide paper (should turn blue immediately).
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Reduction (SnCl₂ Method):
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Dissolve Tin(II) Chloride (SnCl₂) in concentrated HCl at 0°C.
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Cannulate the cold diazonium solution into the stannous chloride solution slowly, keeping the temperature < 5°C. The mixture will likely thicken.
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Allow the mixture to warm to room temperature and stir for 2 hours.
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Isolation:
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The hydrazine hydrochloride salt often precipitates directly. If not, concentrate the solution under reduced pressure.
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Filter the solid and wash with cold ether to remove organic impurities.
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Purification: Recrystallize from ethanol/water (10:1) to yield white/off-white needles.
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Characterization (Expected Data):
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¹H NMR (DMSO-d₆): δ 10.2 (br s, 3H, -NH₃⁺), 8.5 (s, 1H, -NH-), 7.45 (t, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.80 (dd, 1H, Ar-H). Note: Coupling constants will reflect F-H and H-H interactions.
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Handling, Safety, and Stability
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Hazard Classification: Hydrazine derivatives are potent reducing agents and potential sensitizers.
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H301/H311: Toxic if swallowed or in contact with skin.
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H317: May cause an allergic skin reaction.
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H351: Suspected of causing cancer (typical for hydrazine class).
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (turning brown/red); the hydrochloride salt is significantly more stable but hygroscopic.
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Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for reaction).
References
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Fischer Indole Synthesis Mechanism & Utility
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
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Context: Foundational text on the cyclization mechanism used to convert phenylhydrazines to indoles.[2]
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Kinase Inhibitor Design (ERK1/2)
- Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 59(12), 5650–5660.
- Context: Demonstrates the specific use of the 4-chloro-3-fluorophenyl moiety in clinical candid
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
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Safety Data
- PubChem CID: 69981 (Analogue: 4-Fluorophenylhydrazine HCl - Safety Profile extrapol


